

Recombinant Expression of NCR044 Peptide in *Pichia pastoris*: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antifungal agent 44*

Cat. No.: *B15560959*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the recombinant expression of the novel antifungal peptide, NCR044, in the methylotrophic yeast *Pichia pastoris*. The information herein is intended to guide researchers through the process of gene synthesis and cloning, yeast transformation, high-density fermentation, and purification of the recombinant peptide.

Introduction to NCR044 and the *Pichia pastoris* Expression System

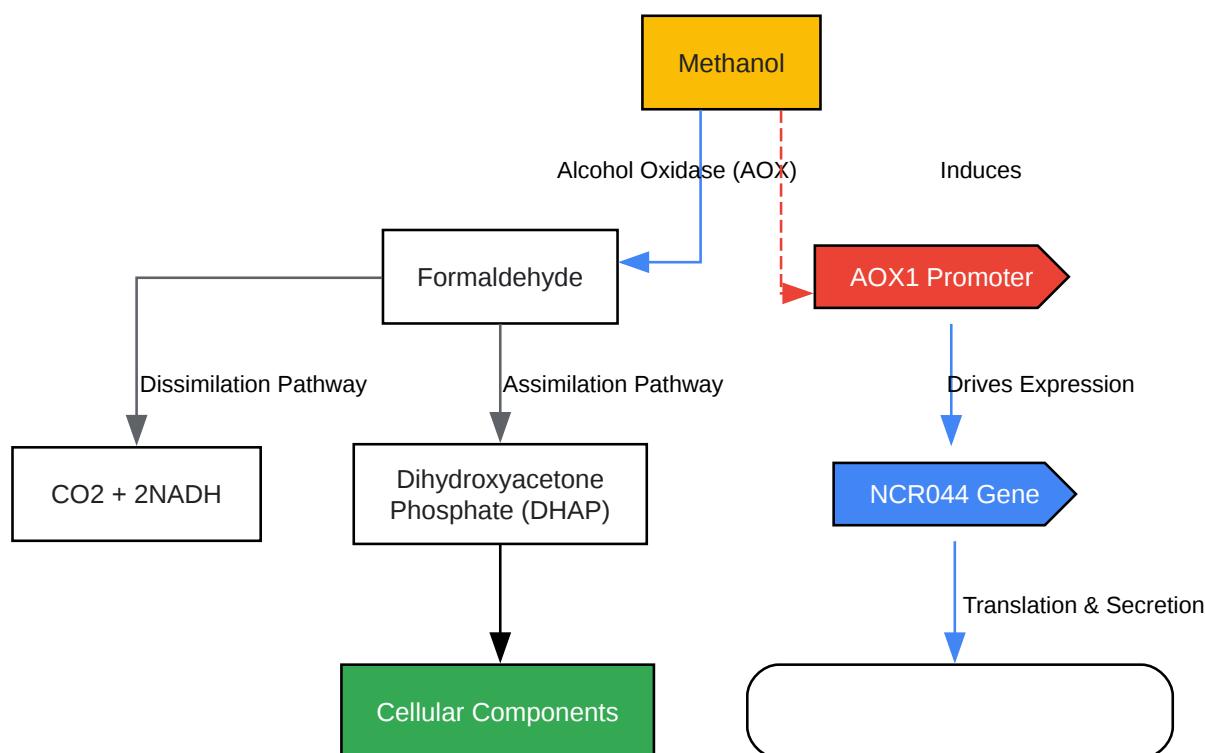
The NCR044 peptide, originating from the model legume *Medicago truncatula*, is a 36-amino acid cationic peptide with potent fungicidal activity against various plant fungal pathogens.^{[1][2]} Its unique, largely disordered structure, stabilized by two disulfide bonds, contributes to its multifaceted mechanism of action, which includes breaching the fungal plasma membrane and inducing reactive oxygen species.^{[1][2]} The potential of NCR044 as a peptide-based fungicide warrants the development of a robust and scalable production system.^[1]

Pichia pastoris is a highly effective and widely used eukaryotic expression system for producing recombinant proteins, including antimicrobial peptides.^{[3][4][5][6]} Key advantages of this system include its ability to perform post-translational modifications, high-level protein expression driven by the strong and tightly regulated alcohol oxidase 1 (AOX1) promoter, and the capacity to secrete the recombinant protein into the culture medium, simplifying

downstream purification.[3][4][5][6] Furthermore, *P. pastoris* can be cultured to very high cell densities in simple, defined media, making it a cost-effective option for large-scale production. [5][7][8]

Experimental Workflow Overview

The overall workflow for producing recombinant NCR044 in *P. pastoris* involves several key stages, from initial gene design to final purified peptide.



[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for recombinant NCR044 expression.

Methanol Utilization Pathway in *Pichia pastoris*

The expression of NCR044 in this protocol is under the control of the AOX1 promoter, which is tightly regulated and strongly induced by methanol.[5][6] Understanding the methanol utilization (MUT) pathway is crucial for optimizing protein expression. When methanol is the sole carbon source, alcohol oxidase (AOX) catalyzes the first step, oxidizing methanol to formaldehyde and hydrogen peroxide.[9][10] This pathway is central to the high-level expression of heterologous proteins in *P. pastoris*.

[Click to download full resolution via product page](#)

Figure 2: Methanol-induced expression via the AOX1 promoter.

Data Presentation

Table 1: Properties of the Mature NCR044 Peptide

Property	Value	Reference
Amino Acid Length	36 residues	[1] [11]
Molecular Weight	~4.0 kDa	[1] [11]
Net Charge (at pH 7)	+9	[1] [11]
Hydrophobic Residues	38%	[1] [11]

| Disulfide Bonds | 2 |[\[1\]](#)[\[2\]](#) |

Table 2: Expected Fermentation and Expression Parameters

Parameter	Expected Value	Notes
Cell Density (Wet Weight)	180 - 220 g/L	At the end of the glycerol fed-batch phase.[12]
Induction Time	72 - 120 hours	Optimization may be required. [13][14]
Methanol Concentration	0.5% - 1.5% (v/v)	Maintained during induction. [15][16]
Recombinant Peptide Yield	5 - 220 mg/L	Highly dependent on the specific peptide and optimization.[15][16][17][18]

| Purity (Post-Purification) | >95% | Achievable with affinity chromatography.[16][19] |

Experimental Protocols

Protocol 1: Gene Synthesis and Vector Construction

- Codon Optimization: The amino acid sequence of the mature NCR044 peptide should be reverse-translated into a DNA sequence optimized for expression in *Pichia pastoris*. This involves adjusting the codon usage to match the tRNA pool of the yeast, which can significantly enhance translation efficiency. Several online tools and commercial services are available for this purpose.
- Gene Synthesis: The codon-optimized gene sequence for NCR044 should be synthesized commercially. It is recommended to add a C-terminal 6x-His tag to facilitate purification and an N-terminal α-mating factor secretion signal for efficient secretion of the peptide into the culture medium. Restriction sites (e.g., EcoRI and NotI) should be included at the 5' and 3' ends, respectively, for subsequent cloning.
- Vector Ligation: The synthesized gene cassette is then ligated into a suitable *P. pastoris* expression vector, such as pPICZαA. This vector contains the AOX1 promoter for methanol-inducible expression and the α-mating factor secretion signal.

Protocol 2: *Pichia pastoris* Transformation and Screening

- Vector Linearization: The pPICZ α A-NCR044 construct is linearized using a restriction enzyme (e.g., SacI) to facilitate integration into the host genome via homologous recombination.
- Preparation of Competent Cells: Prepare electrocompetent *P. pastoris* GS115 cells.
- Electroporation: The linearized plasmid DNA is transformed into the competent *P. pastoris* cells by electroporation.
- Selection of Transformants: Transformed cells are plated on YPDS agar plates containing ZeocinTM (100 μ g/mL) for selection.
- Screening for High-Expression Clones: ZeocinTM-resistant colonies are further screened for their ability to express NCR044. Small-scale expression trials in buffered minimal methanol medium (BMMY) can be performed, and the culture supernatant analyzed by SDS-PAGE and Western blotting using an anti-His tag antibody.

Protocol 3: High-Density Fermentation and Induction

This protocol is adapted from established *Pichia pastoris* fermentation guidelines.[\[8\]](#)[\[12\]](#)[\[20\]](#)[\[21\]](#)
[\[22\]](#)

- Inoculum Preparation: A single high-expressing colony is used to inoculate 50 mL of BMGY medium in a baffled flask and grown at 30°C with vigorous shaking (250-300 rpm) until the culture reaches an OD₆₀₀ of 2-6.
- Bioreactor Setup: Prepare a 1 L bioreactor with Basal Salts Medium. Maintain the temperature at 30°C and pH at 5.0.
- Glycerol Batch Phase: Inoculate the fermenter with the seed culture. Allow the cells to grow until the glycerol is completely consumed, which is indicated by a sharp increase in dissolved oxygen (DO).

- Glycerol Fed-Batch Phase: Initiate a fed-batch phase with a 50% glycerol feed containing PTM₁ trace salts to increase the biomass to approximately 180-220 g/L wet cell weight.[12]
- Methanol Induction Phase: Once the desired cell density is reached, the glycerol feed is stopped. After a brief starvation period (30-60 minutes), induce protein expression by starting a feed of 100% methanol containing PTM₁ trace salts. Maintain the methanol concentration at approximately 0.5-1.5% and continue the induction for 72-120 hours.[13][14][15][16]

Protocol 4: Purification and Analysis of Recombinant NCR044

- Harvesting: Centrifuge the fermentation broth at 10,000 x g for 10 minutes at 4°C to separate the cells from the culture supernatant containing the secreted NCR044 peptide.
- Purification: The supernatant can be concentrated and buffer-exchanged. The His-tagged NCR044 peptide is then purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
- Analysis: The purity and identity of the recombinant NCR044 peptide are confirmed by Tricine-SDS-PAGE and Western blot analysis using an anti-His tag antibody. The concentration of the purified peptide can be determined using a BCA protein assay. The biological activity of the purified peptide should be confirmed using an in vitro antifungal assay.

Conclusion

The *Pichia pastoris* expression system offers a robust and scalable platform for the production of the promising antifungal peptide, NCR044. The protocols outlined in this document provide a comprehensive guide for researchers to successfully express, purify, and characterize recombinant NCR044. Optimization of fermentation and induction conditions will be critical to maximizing the yield of this potentially valuable peptide for applications in agriculture and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [pnas.org](https://www.pnas.org) [pnas.org]
- 2. Antifungal symbiotic peptide NCR044 exhibits unique structure and multifaceted mechanisms of action that confer plant protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. *Pichia pastoris*: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. *Pichia pastoris*: benefits and challenges for protein production [eurogentec.com]
- 5. [abyntek.com](https://www.abyntek.com) [abyntek.com]
- 6. [cusabio.com](https://www.cusabio.com) [cusabio.com]
- 7. [validogen.com](https://www.validogen.com) [validogen.com]
- 8. Production of recombinant protein in *Pichia pastoris* by fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mxr1p, a Key Regulator of the Methanol Utilization Pathway and Peroxisomal Genes in *Pichia pastoris* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Boosting Expression of a Specifically Targeted Antimicrobial Peptide K in *Pichia pastoris* by Employing a 2A Self-Cleaving Peptide-Based Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 15. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 16. Recombinant expression, purification and antimicrobial activity of a novel antimicrobial peptide PaDef in *Pichia pastoris* [pubmed.ncbi.nlm.nih.gov]
- 17. Heterologous expression of the novel dimeric antimicrobial peptide LIG in *Pichia pastoris* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [phtnet.org](https://www.phtnet.org) [phtnet.org]
- 19. Expression, Purification, and Characterization of Recombinant Human Pancreatic Duodenal Homeobox-1 Protein in *Pichia Pastoris* - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Production of recombinant protein in *Pichia pastoris* by fermentation | Springer Nature Experiments [experiments.springernature.com]

- 21. Pichia Pastoris Fermentation Guide for Proteins [fermenterpro.com]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Recombinant Expression of NCR044 Peptide in Pichia pastoris: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15560959#recombinant-expression-of-ncr044-peptide-in-pichia-pastoris>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com